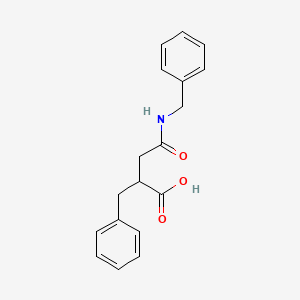
2-Benzyl-4-(benzylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-(benzylcarbamoyl)propanoic acid is an organic compound with the molecular formula C17H19NO4 It is a derivative of propanoic acid, featuring a benzyl group and a benzylcarbamoyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-3-(benzylcarbamoyl)propanoic acid typically involves the following steps:
Starting Materials: Benzylamine and benzyl bromide are commonly used starting materials.
Formation of Benzylcarbamoyl Intermediate: Benzylamine reacts with benzyl bromide to form N-benzylbenzylamine.
Carboxylation: The intermediate is then carboxylated using carbon dioxide in the presence of a base, such as sodium hydroxide, to form the desired 2-benzyl-3-(benzylcarbamoyl)propanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-3-(benzylcarbamoyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Benzylcarboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halide derivatives.
Scientific Research Applications
2-Benzyl-3-(benzylcarbamoyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzyl-3-(benzylcarbamoyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. This compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
3-(Benzylcarbamoyl)propanoic acid: Lacks the additional benzyl group, resulting in different chemical and biological properties.
2-Benzyl-3-(tert-butoxycarbonylamino)propanoic acid: Contains a tert-butoxycarbonyl (Boc) protecting group, which can be removed under acidic conditions to reveal the free amine.
Uniqueness: 2-Benzyl-3-(benzylcarbamoyl)propanoic acid is unique due to the presence of both benzyl and benzylcarbamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various research and industrial contexts.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-benzyl-4-(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C18H19NO3/c20-17(19-13-15-9-5-2-6-10-15)12-16(18(21)22)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,20)(H,21,22) |
InChI Key |
POFYWAFWHIXXAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)NCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















